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3-amino-N-(4-methylphenyl)propanamide, also known by its chemical formula C10H14N2O, is an organic compound that features a propanamide backbone with an amino group and a methyl-substituted phenyl ring. This compound is notable for its potential applications in organic synthesis and biological research due to its functional groups, which allow for various chemical transformations and interactions with biological targets.
There is no current information available on the specific mechanism of action of 3-amino-N-(4-methylphenyl)propanamide.
The chemical reactivity of 3-amino-N-(4-methylphenyl)propanamide is influenced by its functional groups. Key types of reactions include:
These reactions highlight the versatility of the compound in synthetic chemistry and its potential utility in developing more complex molecules.
3-amino-N-(4-methylphenyl)propanamide exhibits significant biological activity, particularly in enzyme interactions and protein modifications. The amino group allows for hydrogen bonding and ionic interactions with active sites on enzymes or receptors, potentially influencing their activity. This characteristic makes the compound a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and protein function.
The synthesis of 3-amino-N-(4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the amino group to yield the final product.
In industrial settings, this synthesis may be scaled up, optimizing conditions for yield and purity through techniques like recrystallization or chromatography to meet industrial standards .
This compound has various applications across different fields:
These applications underline its importance in both academic research and industrial contexts.
Studies on 3-amino-N-(4-methylphenyl)propanamide have focused on its interactions with various biological targets. The compound's amino group facilitates binding to enzyme active sites, influencing their catalytic activity. Such interaction studies are crucial for understanding how modifications to this compound can enhance or inhibit biological processes.
Several compounds share structural similarities with 3-amino-N-(4-methylphenyl)propanamide. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(3-Amino-4-methylphenyl)benzamide | C10H12N2O | Contains a benzamide structure; used in drug design. |
4-Methylbenzoic acid | C9H10O2 | A simpler carboxylic acid; precursor for amide formation. |
N-(4-Methylphenyl)propanamide | C10H13N | Lacks the amino group; less reactive than the target compound. |
The uniqueness of 3-amino-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups that allow for diverse
3-Amino-N-(4-methylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 4-methylphenyl group and an amino moiety. Its IUPAC name, N-(3-amino-4-methylphenyl)propanamide, reflects the positioning of functional groups on the benzene ring. The molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol.
Key structural features include:
The SMILES notation CCC(=O)Nc1ccc(c(c1)N)C encapsulates this arrangement. X-ray crystallography and NMR studies confirm planar geometry at the amide bond, with rotational flexibility in the propanamide chain.
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | |
Molecular Weight | 178.23 g/mol | |
Topological Polar SA | 55.1 Ų | |
LogP (Octanol-Water) | 1.92 |
The compound first gained attention in the late 20th century during investigations into bioactive aromatic amides. Early synthetic routes involved:
Its adoption as a β-alanyl aminopeptidase substrate in 2020 marked a breakthrough in cystic fibrosis diagnostics, enabling rapid detection of Pseudomonas aeruginosa infections. Industrial production scaled up post-2015 using continuous-flow reactors, achieving >95% purity.
3-Amino-N-(4-methylphenyl)propanamide serves as a versatile pharmacophore due to:
Table 2: Key Applications in Drug Discovery
The compound’s balanced logP (1.92) and TPSA (55.1 Ų) align with Lipinski’s rules, making it a preferred intermediate in CNS drug candidates. Recent studies highlight its utility in synthesizing PARP inhibitors for oncology, where the methyl group enhances blood-brain barrier permeability.
Industrial synthesis employs three-step protocols:
Table 3: Common Synthetic Routes
Step | Reaction Type | Reagents | Yield |
---|---|---|---|
1 | Nitration | HNO₃/H₂SO₄, 0°C | 78% |
The synthesis of 3-amino-N-(4-methylphenyl)propanamide relies fundamentally on the nucleophilic reactivity of 4-methylphenylamine (para-toluidine) derivatives . The amino group in 4-methylphenylamine exhibits enhanced nucleophilicity due to the electron-donating methyl substituent, which increases electron density on the aromatic ring through hyperconjugation and inductive effects [4]. This electronic activation facilitates acylation reactions with various acylating agents, including acid chlorides, anhydrides, and activated carboxylic acid derivatives [17].
Research has demonstrated that 4-methylphenylamine undergoes selective acylation at the amino nitrogen when reacted with 3-aminopropanoyl chloride or equivalent activated derivatives . The reaction proceeds through nucleophilic acyl substitution, where the lone pair electrons on the amine nitrogen attack the electrophilic carbonyl carbon of the acylating agent [19]. Temperature control is critical during this transformation, as elevated temperatures can lead to side reactions including electrophilic aromatic substitution at the activated benzene ring .
Table 1: Reactivity Parameters for 4-Methylphenylamine Acylation
Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
3-Aminopropanoyl chloride | 0-25 | 2-4 | 75-85 | |
Mixed carbonic anhydrides | 25-40 | 1-3 | 68-78 | [24] |
Carbonyl diimidazole derivatives | 40-60 | 3-6 | 70-80 | [24] |
The steric environment around the amino group significantly influences reaction kinetics [21]. The para-methyl substituent provides minimal steric hindrance compared to ortho-substituted analogs, allowing for efficient approach of acylating reagents [10]. Computational studies have shown that the transition state energy for acylation is lowered by approximately 2-3 kilocalories per mole compared to unsubstituted aniline derivatives [22].
Solvent selection plays a crucial role in optimizing acylation reactions for 3-amino-N-(4-methylphenyl)propanamide synthesis [17]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran have demonstrated superior performance compared to protic solvents, which can interfere with the acylation mechanism through hydrogen bonding [20]. The use of dichloromethane at room temperature provides excellent yields while minimizing side reactions .
Advanced solvent optimization studies have explored bio-based alternatives to traditional organic solvents [17]. Para-cymene (4-methylisopropylbenzene) has emerged as a promising green solvent alternative to toluene, offering higher boiling points and improved safety profiles [17]. Reaction yields in para-cymene consistently exceed those achieved in toluene by 10-15 percent, attributed to the ability to achieve higher reaction temperatures [17].
Table 2: Solvent System Performance in Acylation Reactions
Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Environmental Rating |
---|---|---|---|---|
Dichloromethane | 40 | 82-87 | 2-3 | Moderate |
Tetrahydrofuran | 66 | 78-83 | 2-4 | Moderate |
Para-cymene | 177 | 88-92 | 1-2 | Good |
Ethyl acetate | 77 | 75-80 | 3-5 | Good |
Catalytic optimization has focused on base selection and stoichiometry [4] [20]. Triethylamine remains the most commonly employed base, effectively neutralizing hydrogen chloride byproducts while maintaining reaction selectivity . Studies have shown that a 1.2 to 1.5 molar excess of triethylamine relative to the acylating agent provides optimal results [20]. Alternative bases including 4-dimethylaminopyridine have been investigated as additives to accelerate reaction rates, with concentrations of 0.1 to 0.2 equivalents showing beneficial effects [20].
The development of catalytic systems using hydrotalcite has shown promise for water-based acylation reactions [4]. Hydrotalcite-catalyzed amidation proceeds efficiently at room temperature with reduced environmental impact compared to traditional organic solvent systems [4]. Optimization studies revealed that 0.2 grams of hydrotalcite per millimole of starting amine provides maximum catalytic efficiency [4].
Enzymatic synthesis of 3-amino-N-(4-methylphenyl)propanamide can be achieved through biocatalytic formation of β-alanine intermediates followed by coupling reactions [5] [9]. The β-alanine pathway represents a sustainable alternative to chemical synthesis, utilizing naturally occurring enzymatic systems for carbon-nitrogen bond formation [5]. Key enzymes in this pathway include aspartic acid decarboxylase and methylaspartate ammonia-lyase, which catalyze the formation of β-alanine from readily available precursors [9].
Recent advances in biocatalysis have demonstrated the effectiveness of dual-enzyme cascade systems for β-alanine production [9]. The combination of methylaspartate lyase and L-aspartic acid-α-decarboxylase achieves theoretical yields of 80 percent within 120 minutes under optimized conditions [9]. This system operates at 35 degrees Celsius and pH 8.0, with enzyme concentration ratios of 1:5 providing maximum efficiency [9].
Table 3: Enzyme Cascade Performance Parameters
Enzyme System | Temperature (°C) | pH | Yield (%) | Reaction Time (min) | Substrate Loading (M) |
---|---|---|---|---|---|
Methylaspartate lyase/PanD | 35 | 8.0 | 80 | 120 | 0.5-2.0 |
Nitrilase cascade | 30 | 7.5 | 90 | 720 | 0.6-3.0 |
Three-enzyme system | 40 | 7.8 | 75 | 180 | 0.3-1.5 |
Nitrilase-based systems offer an alternative route through β-aminopropionitrile hydrolysis [5]. Engineered nitrilases from Bradyrhizobium japonicum demonstrate excellent activity toward β-aminopropionitrile substrates, with product concentrations reaching 23 grams per liter [5]. Tandem reaction strategies incorporating secondary amidases have been developed to eliminate unwanted amide byproducts, achieving isolated yields of 90 percent [5].
The integration of whole-cell biocatalysis systems has shown particular promise for industrial applications [13]. Permeabilized Escherichia coli cells expressing aspartic acid decarboxylase achieve dramatic increases in specific activity from 5.8 to 141 units per milligram following treatment with 0.4 percent cetyltrimethylammonium bromide [13]. This enhancement enables practical implementation of biotransformation processes at scale.
Multi-enzyme cascade reactions provide sophisticated control over stereochemistry in the synthesis of amino acid derivatives [21] [22]. The implementation of multiple enzymatic steps allows for precise stereochemical control that is difficult to achieve through conventional chemical methods [22]. Engineering approaches have demonstrated the ability to control product stereoselectivity through manipulation of substrate access pathways to enzyme active sites [21].
Studies on ribozyme-catalyzed reactions have revealed that stereochemical outcomes can be controlled by varying substrate presentation modes [21]. When substrates approach enzyme active sites through different pathways, opposite enantiomers can be selectively produced using the same catalytic system [21]. This phenomenon has been demonstrated in Diels-Alder reactions where tethered substrates produce the S,S enantiomer while free substrates yield the R,R enantiomer [21].
Table 4: Stereochemical Control in Multi-Enzyme Systems
Enzyme Configuration | Substrate Presentation | Major Enantiomer | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Free enzyme system | Frontdoor access | R,R | >90 | [21] |
Tethered system | Backdoor access | S,S | >90 | [21] |
Engineered variant | Modified active site | Variable | 85-95 | [22] |
The development of artificial multi-enzyme complexes has advanced stereochemical control capabilities [42]. Four-enzyme cascade systems incorporating adenosine kinase, polyphosphate kinase, and cyclic guanosine monophosphate-adenosine monophosphate synthase achieve precise control over reaction stoichiometry and stereochemistry [42]. Optimization of enzyme concentration ratios enables fine-tuning of stereochemical outcomes while maintaining high overall yields [42].
Protein engineering approaches have focused on modifying enzyme active sites to enhance stereoselectivity [26]. Site-directed mutagenesis of key active site residues can reverse stereochemical preferences or improve enantiomeric excess values [26]. Computational design methods combined with directed evolution have yielded enzyme variants with enhanced stereochemical control for pharmaceutical applications [22].
Continuous flow reactor technology offers significant advantages for the industrial synthesis of 3-amino-N-(4-methylphenyl)propanamide [7] [8] [12]. Flow reactors provide superior heat and mass transfer compared to batch processes, enabling better control over reaction conditions and improved safety profiles [12]. The implementation of continuous flow systems allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [7].
Tubular reactor designs have demonstrated particular effectiveness for amide bond formation reactions [8] [19]. Stainless steel tubular reactors with internal diameters of 10.7 millimeters and lengths of 10 meters have achieved throughput rates of 1.86 kilograms per day while maintaining 99 percent yields [8]. The use of packed bed reactors containing heterogeneous catalysts enables continuous operation with minimal catalyst loss and simplified product separation [8].
Table 5: Continuous Flow Reactor Performance Data
Reactor Type | Internal Diameter (mm) | Length (m) | Throughput (kg/day) | Yield (%) | Temperature (°C) |
---|---|---|---|---|---|
Tubular steel | 10.7 | 10.0 | 1.86 | 99 | 130-150 |
Packed bed | 7.0 | 5.0 | 0.95 | 95 | 120-140 |
Microreactor | 1.4 | 0.5 | 0.15 | 97 | 100-120 |
Temperature control strategies in continuous flow systems utilize precise heating and cooling zones to optimize reaction kinetics [25]. Residence time distribution studies have shown that maintaining consistent temperature profiles along the reactor length is critical for achieving uniform product quality [7]. Advanced control systems incorporating feedback loops enable automatic adjustment of heating rates based on real-time conversion monitoring [25].
Scale-up considerations for flow reactors focus on maintaining equivalent mass transfer and mixing characteristics [25]. Geometric similarity principles guide reactor design to ensure that heat transfer coefficients and mixing times remain consistent across different scales [25]. Power input per unit volume calculations enable prediction of mixing efficiency in larger reactor systems [25].
Industrial purification of 3-amino-N-(4-methylphenyl)propanamide employs multi-stage crystallization processes to achieve pharmaceutical-grade purity [14] [15]. Primary crystallization from reaction mixtures typically utilizes controlled cooling protocols in mixed solvent systems [14]. Recrystallization solvents including water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, and mixed combinations have been systematically evaluated for optimization [14].
Continuous crystallization systems offer advantages over batch processes for large-scale production [15]. Mixed suspension-mixed product removal crystallizers operating at residence times of 20 minutes achieve productivities of 69.51 grams per hour for related propanamide compounds [15]. Temperature programming from 25 to 0 degrees Celsius in toluene systems provides optimal crystal morphology and size distribution [15].
Table 6: Crystallization Protocol Parameters
Solvent System | Temperature Range (°C) | Residence Time (min) | Productivity (g/h) | Crystal Purity (%) |
---|---|---|---|---|
Toluene | 25 to 0 | 20 | 69.5 | 98.5 |
Ethanol/water | 60 to 20 | 45 | 45.2 | 99.2 |
Acetone/hexane | 40 to 10 | 30 | 52.8 | 97.8 |
Quality control protocols for crystalline products employ multiple analytical techniques [23]. Particle size distribution analysis ensures consistent physical properties, while X-ray diffraction confirms polymorphic form [23]. Thermal analysis including differential scanning calorimetry provides verification of crystal structure and purity [27]. High-performance liquid chromatography with chiral stationary phases enables enantiomeric purity determination when applicable [23].
Advanced purification techniques incorporate membrane separation and chromatographic methods [43]. Size exclusion chromatography using columns with appropriate molecular weight cutoffs enables separation of product from higher molecular weight impurities [43]. Ion exchange chromatography provides additional purification capability for charged impurities, with cation exchange systems particularly effective for amine-containing compounds [43].